molecular formula C8H9ClN2O2 B13320078 (3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid

(3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid

Cat. No.: B13320078
M. Wt: 200.62 g/mol
InChI Key: NIAXTQSRQWQYDO-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid is a compound that features a pyridine ring substituted with a chlorine atom at the 5-position and an amino group at the 3-position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridine with an appropriate amino acid derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the necessary purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

(3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler analog with similar reactivity but lacking the amino and propanoic acid groups.

    3-Amino-5-chloropyridine: Similar structure but without the propanoic acid chain.

    5-Chloro-3-pyridineboronic acid: Another derivative with different functional groups

Uniqueness

(3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(3R)-3-amino-3-(5-chloropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1

InChI Key

NIAXTQSRQWQYDO-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=NC=C1Cl)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC(=NC=C1Cl)C(CC(=O)O)N

Origin of Product

United States

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